molecular formula C20H17ClFN3O2 B2933297 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1251697-08-1

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2933297
CAS No.: 1251697-08-1
M. Wt: 385.82
InChI Key: GWBQTKXJAYYJBN-UHFFFAOYSA-N
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Description

The compound 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic molecule known for its potential applications in medicinal chemistry. It is characterized by a complex structure featuring a naphthyridine core with chloro, oxo, and fluoro-phenyl functional groups, suggesting significant potential for pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide can involve multiple steps. Typically, the process begins with the formation of the naphthyridine core, which is then functionalized with chlorination and oxidation reactions. The final step often includes coupling the naphthyridine derivative with 2-fluoroaniline to form the target acetamide compound. Reaction conditions generally involve organic solvents, catalysts, and controlled temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound might utilize advanced techniques such as continuous flow chemistry, allowing for high efficiency and scalability. This approach also minimizes by-products and enhances overall safety through automation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative modifications at various positions, potentially leading to new functional derivatives.

  • Reduction: Reduction reactions might be utilized to modify the carbonyl group within the naphthyridine core.

  • Substitution: Various substitution reactions, especially nucleophilic and electrophilic substitutions, can be employed to further functionalize the molecule.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic acids or bases are commonly used. Reaction conditions are carefully controlled to prevent unwanted side reactions, typically involving specific solvents and temperature regulation.

Major Products

The major products from these reactions include various functionalized derivatives of the parent compound, each potentially offering unique pharmacological properties.

Scientific Research Applications

Chemistry

This compound is a subject of interest in synthetic organic chemistry due to its complex structure and potential for diverse functionalization.

Biology

In biological studies, derivatives of this compound are often explored for their biological activity, including potential roles as enzyme inhibitors or receptor modulators.

Medicine

The compound's structure suggests potential pharmaceutical applications, particularly in the development of new drugs targeting specific diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial context, it could be used as an intermediate in the synthesis of more complex molecules or materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific biological targets, such as enzymes or receptors. The chloro and fluoro groups enhance binding affinity through halogen bonding, while the naphthyridine core provides a rigid framework for interaction with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • 2-(8-bromo-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide

  • 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-chlorophenyl)acetamide

  • 2-(8-iodo-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methylphenyl)acetamide

Highlighting Its Uniqueness

The specific combination of chloro and fluoro groups in this compound offers unique physicochemical properties, potentially enhancing its solubility, stability, and bioavailability compared to its analogues. This distinct chemical profile could result in unique biological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-12-5-6-16-13(9-12)20(27)14-10-25(8-7-17(14)23-16)11-19(26)24-18-4-2-1-3-15(18)22/h1-6,9H,7-8,10-11H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBQTKXJAYYJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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